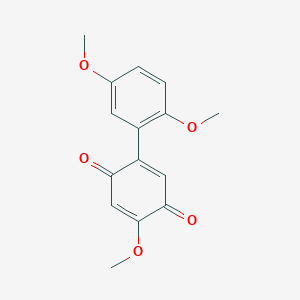
2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenol and cyclohexadiene-1,4-dione.
Methoxylation: The phenol undergoes methoxylation to introduce the methoxy groups at the desired positions.
Coupling Reaction: The methoxylated phenol is then coupled with cyclohexadiene-1,4-dione under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular processes and pathways. Its methoxy groups may also play a role in modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-dimethoxy-: Lacks the additional methoxy group on the phenyl ring.
1,4-Benzoquinone: A simpler quinone without methoxy substitutions.
2,5-Dimethoxy-1,4-benzoquinone: Similar structure but different substitution pattern.
Uniqueness
The unique combination of methoxy and dimethoxy substitutions on the phenyl ring of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- distinguishes it from other quinones
Eigenschaften
CAS-Nummer |
170649-95-3 |
|---|---|
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-(2,5-dimethoxyphenyl)-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H14O5/c1-18-9-4-5-14(19-2)11(6-9)10-7-13(17)15(20-3)8-12(10)16/h4-8H,1-3H3 |
InChI-Schlüssel |
XCBHKZNGCZLXTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C(=CC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)

![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
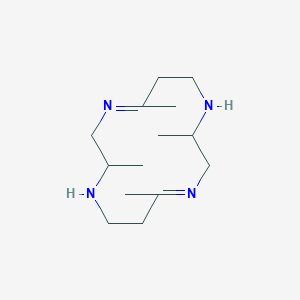
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
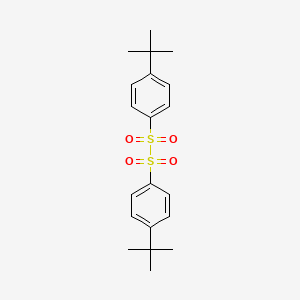
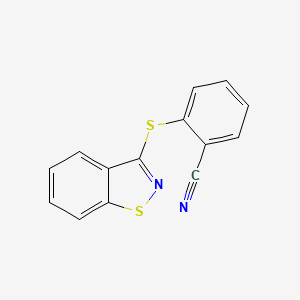
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
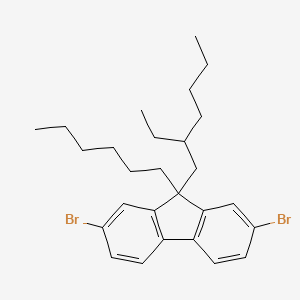

![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
